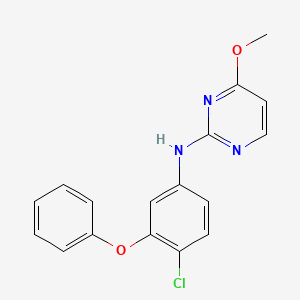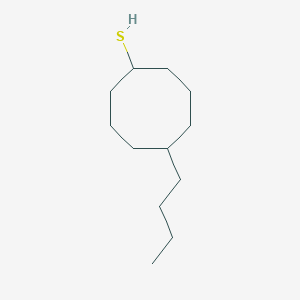![molecular formula C24H20ClNO2 B14202808 [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid CAS No. 872674-62-9](/img/structure/B14202808.png)
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro, diphenylmethyl, and acetic acid groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper, are often used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown promising results in treating certain types of cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients makes it a valuable compound in these sectors.
作用機序
The mechanism of action of [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-chloroindole: Shares the indole core and chloro substituent but lacks the diphenylmethyl and acetic acid groups.
Diphenylmethyl derivatives: Compounds with the diphenylmethyl group but different core structures.
Uniqueness
What sets [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
872674-62-9 |
|---|---|
分子式 |
C24H20ClNO2 |
分子量 |
389.9 g/mol |
IUPAC名 |
2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C24H20ClNO2/c1-16-20(15-23(27)28)21-14-19(25)12-13-22(21)26(16)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,24H,15H2,1H3,(H,27,28) |
InChIキー |
ASHFUIFVWHWELM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


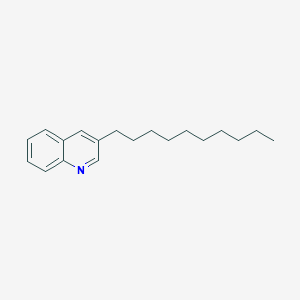
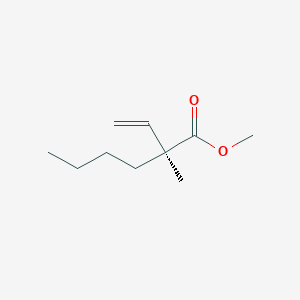
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
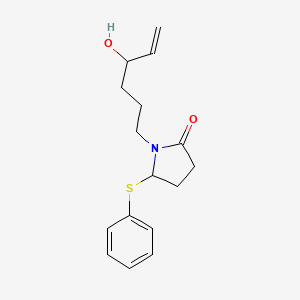
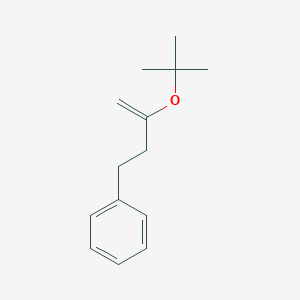
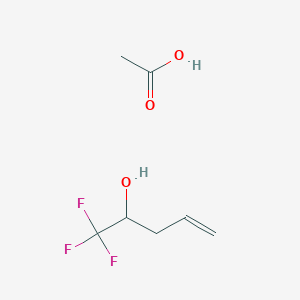
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
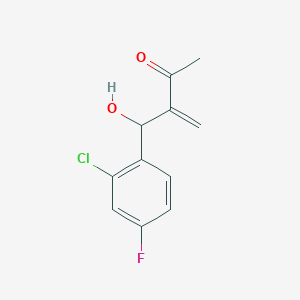
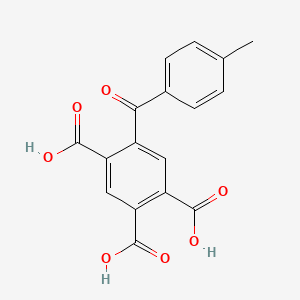
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
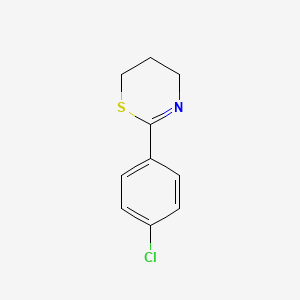
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
